(trans,trans)-4-Pentyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane)
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Overview
Description
(trans,trans)-4-Pentyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane) is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a pentyl group and a trifluorophenyl group attached to a bicyclohexane core. It is commonly used as an intermediate in the synthesis of liquid crystal materials and organic light-emitting diodes (OLEDs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (trans,trans)-4-Pentyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane) typically involves the following steps:
Formation of the Bicyclohexane Core: The bicyclohexane core is synthesized through a Diels-Alder reaction between cyclohexadiene and a suitable dienophile.
Introduction of the Pentyl Group: The pentyl group is introduced via a Friedel-Crafts alkylation reaction using pentyl chloride and a Lewis acid catalyst.
Attachment of the Trifluorophenyl Group: The trifluorophenyl group is attached through a nucleophilic aromatic substitution reaction using a trifluorophenyl halide and a strong base.
Industrial Production Methods
In industrial settings, the production of (trans,trans)-4-Pentyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane) is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst to reduce any double bonds present in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium amide in liquid ammonia for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(trans,trans)-4-Pentyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane) has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of liquid crystal materials and OLEDs.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of advanced materials for electronic devices and displays.
Mechanism of Action
The mechanism of action of (trans,trans)-4-Pentyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane) involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various proteins and enzymes, modulating their activity and leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
(trans,trans)-4-Propyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane): Similar structure but with a propyl group instead of a pentyl group.
(trans,trans)-4-Ethyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane): Similar structure but with an ethyl group instead of a pentyl group.
Uniqueness
The uniqueness of (trans,trans)-4-Pentyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane) lies in its longer alkyl chain (pentyl group), which can influence its physical properties such as melting point and solubility. This makes it particularly suitable for specific applications in liquid crystal materials and OLEDs where these properties are crucial .
Properties
IUPAC Name |
1,2,3-trifluoro-5-[4-(4-pentylcyclohexyl)cyclohexyl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33F3/c1-2-3-4-5-16-6-8-17(9-7-16)18-10-12-19(13-11-18)20-14-21(24)23(26)22(25)15-20/h14-19H,2-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHFUCYJBLLNIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C(=C3)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33F3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101145553 |
Source
|
Record name | 1,2,3-Trifluoro-5-[(trans,trans)-4′-pentyl[1,1′-bicyclohexyl]-4-yl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101145553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137644-54-3 |
Source
|
Record name | 1,2,3-Trifluoro-5-[(trans,trans)-4′-pentyl[1,1′-bicyclohexyl]-4-yl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101145553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, 1,2,3-trifluoro-5-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-yl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.930 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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